

Comprehensive Characterization Profile: 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

CAS No.: 942474-64-8

Cat. No.: B1386102

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Introduction & Structural Context

Compound: **4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid** Molecular Formula:

Molecular Weight: 280.28 g/mol

This molecule represents a classic "push-pull" aromatic system. The electron-withdrawing nitro (

) and carboxylic acid (

) groups at positions 3 and 1 create an electron-deficient ring, which is counterbalanced by the electron-donating dimethylmorpholine moiety at position 4.

Critical Quality Attribute (CQA): Stereochemistry The 2,6-dimethylmorpholine ring possesses two chiral centers. In pharmaceutical applications, the cis-isomer (meso,

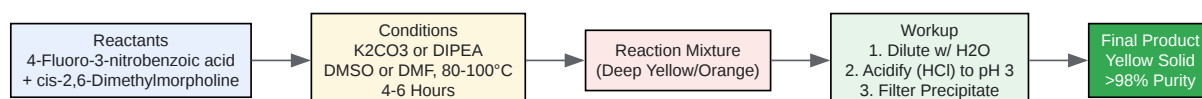
) is predominantly used due to its thermodynamic stability (diequatorial methyl groups) compared to the trans-isomer. This guide focuses on the cis-congener.

Synthesis & Isolation Protocol

To ensure the spectroscopic data is contextually grounded, we define the standard synthesis route. This relies on an

displacement of a leaving group (typically Fluorine) by the nucleophilic morpholine.

Experimental Workflow



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Figure 1: Standard

synthesis workflow for the target compound.

Protocol Notes:

- Solvent Choice: DMSO is preferred for the reaction to solubilize the polar acid, but water is used for precipitation.
- Acidification: The morpholine nitrogen is weakly basic. Acidification to pH 3-4 ensures the carboxylic acid is protonated (precipitates) while the aniline-like nitrogen remains unprotonated due to the strong electron-withdrawing ortho-nitro group reducing its basicity.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Preferred due to solubility of the nitro-acid). Frequency: 400 MHz or higher.

Aromatic Region (The "Push-Pull" Effect)

The nitro group at C3 exerts a strong deshielding effect on the adjacent proton (H2) and a shielding effect on the ortho-proton (H5) is prevented by the amine donation.

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H-2	8.35 – 8.45	d (narrow)		Most Deshielded. Ortho to and . Appears as a doublet due to meta-coupling with H6.
H-6	8.00 – 8.10	dd	,	Ortho to , Para to . Shows large ortho-coupling to H5 and small meta-coupling to H2.
H-5	7.20 – 7.30	d		Shielded. Ortho to the morpholine nitrogen (donor). The electron density from the amine shields this proton significantly compared to H2/H6.
COOH	13.0 – 13.5	br s	-	Broad singlet, exchangeable with .

Aliphatic Region (The cis-Morpholine Fingerprint)

The cis-conformation places the two methyl groups in equatorial positions to minimize 1,3-diaxial interactions. This creates distinct axial and equatorial protons on the ring.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
(eq)	3.40 – 3.55	d (broad)	2H	Equatorial protons adjacent to Nitrogen.
(ax)	3.60 – 3.75	m	2H	Methine protons at C2/C6 carrying the methyls.
(ax)	2.60 – 2.80	dd	2H	Axial protons adjacent to Nitrogen. Large geminal coupling () and axial-axial coupling.
	1.10 – 1.20	d	6H	Methyl doublets ().

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

- Carbonyl Stretch (): . (Characteristic of conjugated carboxylic acids).

- Nitro Stretches (

):

- Asymmetric:

.

- Symmetric:

.

- O-H Stretch:

(Broad, carboxylic acid dimer).

- C-N Stretch (Ar-N):

(Strong band due to conjugation between the morpholine nitrogen and the nitro-aromatic ring).

C. Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.

- Calculated Mass (

): 280.11

- ESI(+) Mode:

- ESI(-) Mode:

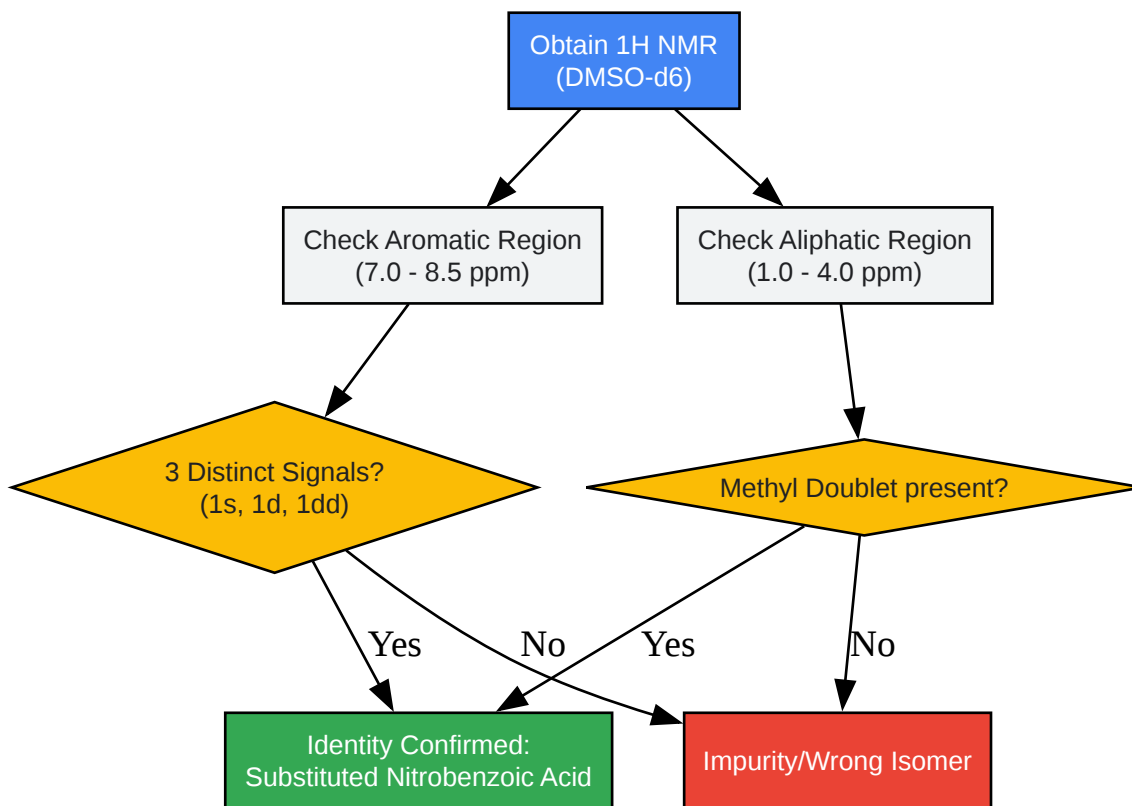
(Preferred for carboxylic acids).

- Fragmentation Pattern: Loss of

(44 Da) and loss of the morpholine fragment are common in MS/MS.

Structural Validation Logic

Use the following logic flow to confirm the identity of the synthesized material.



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Figure 2: Logic gate for NMR structural confirmation.

References

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